molecular formula C5H6F5NO B13499172 Pentafluoropropylacetamide

Pentafluoropropylacetamide

Cat. No.: B13499172
M. Wt: 191.10 g/mol
InChI Key: XKXCZVWKQQTRPW-UHFFFAOYSA-N
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Description

Pentafluoropropylacetamide is a fluorinated organic compound known for its unique chemical properties. It is often used in various scientific research applications due to its stability and reactivity. The compound’s structure includes a pentafluoropropyl group attached to an acetamide moiety, making it a valuable molecule in both organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluoropropylacetamide can be synthesized through several methods. One common approach involves the reaction of pentafluoropropylamine with acetic anhydride under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The process is optimized to maximize yield and minimize by-products. Advanced purification techniques, such as distillation and crystallization, are employed to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Pentafluoropropylacetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the pentafluoropropyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction typically produces primary or secondary amines.

Scientific Research Applications

Pentafluoropropylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its unique reactivity.

    Medicine: this compound derivatives are investigated for their potential use in drug development and as diagnostic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which pentafluoropropylacetamide exerts its effects involves its interaction with various molecular targets. The pentafluoropropyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The acetamide moiety can form hydrogen bonds and interact with biological molecules, making it useful in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Trifluoroacetamide: Similar in structure but with fewer fluorine atoms, leading to different reactivity and stability.

    Hexafluoroisopropylacetamide: Contains more fluorine atoms, resulting in increased stability and different chemical properties.

Uniqueness

Pentafluoropropylacetamide is unique due to its balance of stability and reactivity, making it suitable for a wide range of applications. Its specific structure allows for unique interactions with other molecules, distinguishing it from other fluorinated compounds.

Properties

Molecular Formula

C5H6F5NO

Molecular Weight

191.10 g/mol

IUPAC Name

4,4,5,5,5-pentafluoropentanamide

InChI

InChI=1S/C5H6F5NO/c6-4(7,5(8,9)10)2-1-3(11)12/h1-2H2,(H2,11,12)

InChI Key

XKXCZVWKQQTRPW-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(F)(F)F)(F)F)C(=O)N

Origin of Product

United States

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